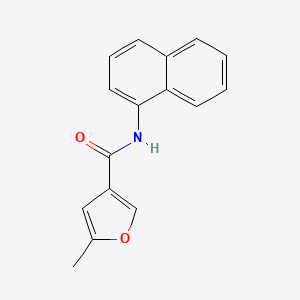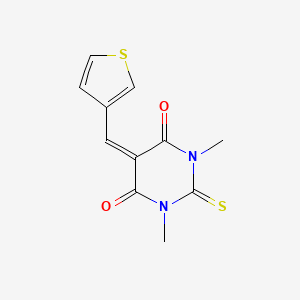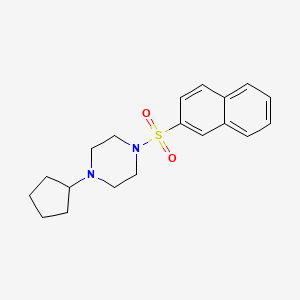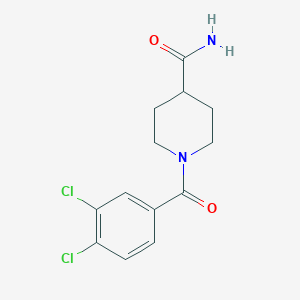![molecular formula C16H12BrN3O2S B5823021 3-bromo-N'-[(2Z)-5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzohydrazide](/img/structure/B5823021.png)
3-bromo-N'-[(2Z)-5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N’-[(2Z)-5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, anticancer, and antitumor properties . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, enhancing its pharmacological properties .
Vorbereitungsmethoden
The synthesis of 3-bromo-N’-[(2Z)-5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 2-oxo-3-phenyl-1,3-thiazolidine-5-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as methanol, and the mixture is stirred at ambient temperature for a certain period to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-bromo-N’-[(2Z)-5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its hydrazone moiety makes it a candidate for studying enzyme inhibition and other biological interactions.
Medicine: Due to its diverse biological activities, it is explored for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-bromo-N’-[(2Z)-5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzohydrazide involves its interaction with various molecular targets. The thiazolidine ring and hydrazone moiety are crucial for its biological activity. These structures allow the compound to interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other hydrazones and thiazolidine derivatives, such as:
- 3-bromo-N’-[(2-methoxybenzylidene)benzohydrazide
- N’-[(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications . The uniqueness of 3-bromo-N’-[(2Z)-5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-bromo-N-[(Z)-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-12-6-4-5-11(9-12)15(22)18-19-16-20(10-14(21)23-16)13-7-2-1-3-8-13/h1-9H,10H2,(H,18,22)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDIHCAJUFETNB-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=NNC(=O)C2=CC(=CC=C2)Br)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)S/C(=N\NC(=O)C2=CC(=CC=C2)Br)/N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-methylpiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B5822970.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![2-[4-({[3-SULFANYL-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOXY]ACETAMIDE](/img/structure/B5822980.png)


![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)

![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)
![N-[4-(phenylamino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B5823016.png)

![METHYL 2-{[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE](/img/structure/B5823043.png)
